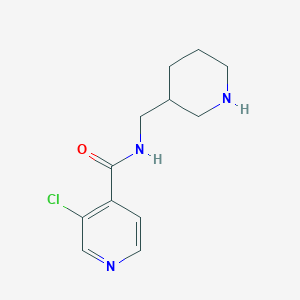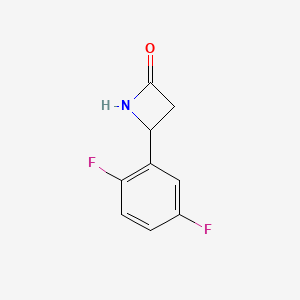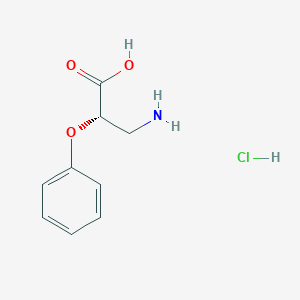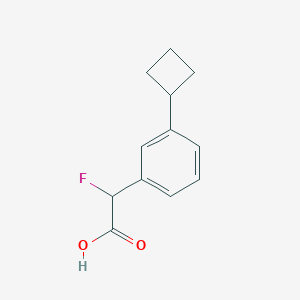
3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide is a chemical compound with the molecular formula C12H16ClN3O. It is a derivative of isonicotinamide, featuring a piperidine ring substituted at the nitrogen atom with a 3-chloromethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide typically involves the reaction of isonicotinic acid with piperidine and subsequent chlorination. One common method includes:
Formation of Isonicotinamide: Isonicotinic acid is first converted to isonicotinamide through an amide formation reaction.
Piperidine Substitution: The isonicotinamide is then reacted with piperidine in the presence of a suitable base to form N-(piperidin-3-ylmethyl)isonicotinamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chlorinated compound to its corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(piperidin-3-ylmethyl)isonicotinamide: Lacks the chlorine atom, which may result in different reactivity and biological activity.
3-Chloroisonicotinamide: Lacks the piperidine ring, which can affect its overall properties and applications.
N-(piperidin-3-ylmethyl)nicotinamide: Similar structure but with a different position of the nitrogen atom in the ring, leading to different chemical and biological properties.
Uniqueness
3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide is unique due to the presence of both the piperidine ring and the chlorine atom, which confer specific reactivity and potential biological activities that are not observed in its analogs .
Eigenschaften
Molekularformel |
C12H16ClN3O |
|---|---|
Molekulargewicht |
253.73 g/mol |
IUPAC-Name |
3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H16ClN3O/c13-11-8-15-5-3-10(11)12(17)16-7-9-2-1-4-14-6-9/h3,5,8-9,14H,1-2,4,6-7H2,(H,16,17) |
InChI-Schlüssel |
DYPRVMNQHJPTMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CNC(=O)C2=C(C=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4,4-Dimethylcyclohexyl)methoxy]azetidine](/img/structure/B15274314.png)


![7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15274338.png)

amine](/img/structure/B15274342.png)
![7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15274353.png)

amine](/img/structure/B15274363.png)





